molecular formula C14H11ClO2 B1580422 4-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 59067-46-8

4-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B1580422
CAS RN: 59067-46-8
M. Wt: 246.69 g/mol
InChI Key: LYEQERPOWVBIQS-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11ClO2 . It is used for research and development purposes .

Scientific Research Applications

Summary of the Application

The compound “4-[(4-Chlorobenzyl)oxy]benzaldehyde” (CODA) was synthesized and studied for its liquid crystalline properties . This research is significant as liquid crystals have potential applications in non-linear optics and dye lasers .

Methods of Application or Experimental Procedures

The CODA compound was synthesized using the Williamson method . This involved the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-(phenylazo)phenols . The structure and thermal behavior of CODA were then investigated using various techniques such as nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEQERPOWVBIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342304
Record name 4-[(4-Chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)oxy]benzaldehyde

CAS RN

59067-46-8
Record name 4-[(4-Chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59067-46-8
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Synthesis routes and methods

Procedure details

In a 200-ml eggplant-type flask, 5.3 g (37.0 mmol) of 4-chlorobenzyl alcohol were weighed. After 80 ml of o-xylene, a nonpolar solvent, were added to form a solution, 28.0 g (37.0 mmol) of tetrakis[tris(dimethylamino)phosphoranilideneamino]phosphonium hydroxide was added to form a homogeneous solution. The solution was heated to 80° C., at which it was then maintained at 5 mmHg for 1 hour. Its pressure was allowed to rise back to normal pressure by nitrogen, followed by cooling to room temperature. Further, 50 ml of o-xylene and 5.20 g (37.0 mmol) of 4-chlorobenzaldehyde were added, followed by heating at 130° C. for 96 hours. The reaction mixture was washed four times with 100-ml portions of 1 N hydrochloric acid. The organic layer was separated and then concentrated to dryness. The residue was recrystallized from ethanol, whereby 5.6 g of 4-(4-chlorobenzyloxy)benzaldehyde were obtained as colorless crystals. Its isolation yield was 61%.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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